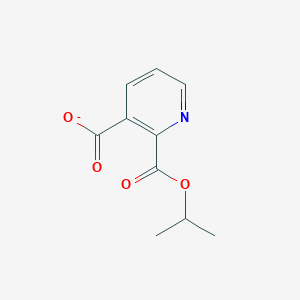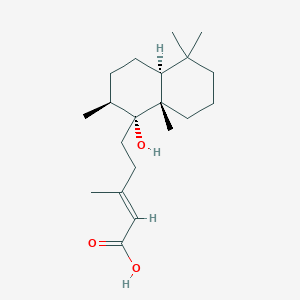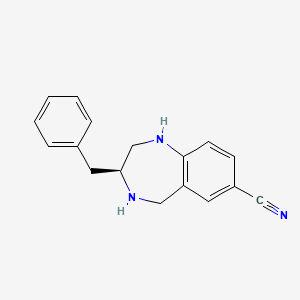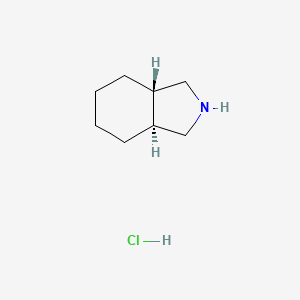
Ácido 3-quinolincarboxílico, 7-amino-1-ciclopropil-6-fluoro-1,4-dihidro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is a fluorinated quinolone derivative. This compound is known for its significant role in the synthesis of various antibacterial agents, particularly fluoroquinolones, which are widely used in medical treatments for bacterial infections .
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of Moxifloxacin , which is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes necessary for DNA replication, transcription, repair, and recombination . .
Mode of Action
If it acts similarly to Moxifloxacin, it might bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activities and leading to rapid death of the bacteria
Biochemical Pathways
If it acts like Moxifloxacin, it might interfere with the DNA supercoiling process, disrupting DNA replication and transcription in bacteria . The downstream effects could include inhibition of bacterial growth and proliferation.
Pharmacokinetics
It is known to be slightly soluble in DMSO and methanol , which might affect its bioavailability. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
If it acts like Moxifloxacin, it might cause DNA damage in bacteria, leading to cell death . More research is needed to confirm these effects.
Action Environment
Environmental factors such as pH, temperature, and presence of other substances could potentially influence the action, efficacy, and stability of this compound. For instance, its solubility might be affected by the pH of the environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- typically involves the following steps:
Starting Materials: Ethyl 2,4-dichloro-5-fluorobenzoylacetate is often used as a starting material.
Cyclization: The compound undergoes cyclization to form the quinoline ring structure.
Amination: Introduction of the amino group at the 7th position.
Fluorination: Incorporation of the fluorine atom at the 6th position.
Oxidation: Formation of the 4-oxo group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarboxylic acid, 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the 4-oxo group to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation Products: Higher oxidation state quinolines.
Reduction Products: Hydroxyquinolines.
Substitution Products: Halogenated, nitrated, and sulfonated quinolines.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
- 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
3-Quinolinecarboxylic acid, 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its fluorine and amino groups enhance its antibacterial properties and make it a valuable intermediate in pharmaceutical synthesis.
Propiedades
Número CAS |
105674-91-7 |
|---|---|
Fórmula molecular |
C13H11FN2O3 |
Peso molecular |
262.2364432 |
Sinónimos |
3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


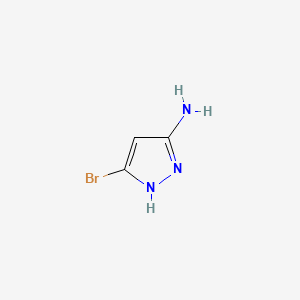
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)
